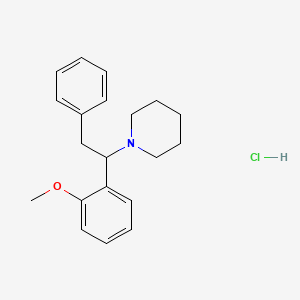

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

CAS No.:

Cat. No.: VC14472441

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26ClNO |

|---|---|

| Molecular Weight | 331.9 g/mol |

| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H |

| Standard InChI Key | NSUXMHDPBDXFLE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methoxphenidine hydrochloride features a 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine backbone with a hydrochloride salt (C₂₀H₂₅NO·HCl). The methoxy group at the ortho-position of the phenyl ring distinguishes it from diphenidine, influencing its receptor binding dynamics . Key structural attributes include:

Synthesis and Analytical Characterization

Synthetic Pathways

Methoxphenidine is synthesized via:

-

Grignard Reaction: Alkylation of 2-methoxyphenylmagnesium bromide with 1-phenylethylpiperidine .

-

Reductive Amination: Condensation of 2-methoxyphenylacetophenone with piperidine, followed by hydrogenation .

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Phenylethylpiperidine | Grignard alkylation | 85–92 |

| Methoxphenidine free base | Reductive amination | 78 |

Analytical Profiling

-

Chromatography: Reverse-phase HPLC (ACE-5 C18 column) resolves regioisomers with baseline separation (retention times: 3.7–5.8 min) .

-

Spectroscopy:

Pharmacological Profile

NMDA Receptor Antagonism

Methoxphenidine exhibits high affinity for NMDA receptors, displacing [³H]MK-801 with Kᵢ = 36.0 nM . Comparative data:

Table 2: NMDA Receptor Binding Affinities

| Compound | Kᵢ (nM) |

|---|---|

| Methoxphenidine | 36.0 |

| Diphenidine | 18.2 |

| Ketamine | 323.9 |

Off-Target Effects

-

Monoamine Reuptake Inhibition: Weak activity at dopamine (DAT, IC₅₀ = 30.0 µM) and norepinephrine (NET, IC₅₀ = 35.2 µM) transporters .

-

Sigma-1 Receptors: Moderate binding (Kᵢ = 1.2 µM), implicating psychotomimetic potential .

Behavioral Pharmacology

-

Pre-Pulse Inhibition (PPI): Methoxphenidine (20 mg/kg) reduces sensorimotor gating in rats, mimicking dissociative phenotypes .

-

Locomotor Activity: Dose-dependent hyperlocomotion at 10–30 mg/kg, attenuated by NMDA antagonists .

Toxicology and Regulatory Status

Acute Toxicity

Limited human data exist, but rodent LD₅₀ estimates exceed 100 mg/kg. Adverse effects include tachycardia, hypertension, and dissociative episodes .

Regulatory Landscape

-

UN Surveillance: Methoxphenidine remains unclassified under the 1971 Psychotropic Convention but is monitored for abuse potential .

-

National Bans: Prohibited in the UK, Germany, and Sweden under analogue Acts .

Clinical and Preclinical Research

Metabolic Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume